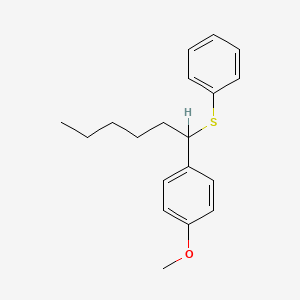

Anisole, p-(1-(phenylthio)hexyl)-

Description

Contextualization within Contemporary Anisole (B1667542) Derivatives Research

Anisole and its derivatives are fundamental building blocks in organic synthesis, valued for their wide-ranging applications as precursors to pharmaceuticals, fragrances, and materials. unipa.italfa-chemistry.com The methoxy (B1213986) group of the anisole moiety is an electron-donating group that activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. Current research into anisole derivatives is vibrant, with a focus on developing novel and efficient methods for their synthesis and functionalization.

A significant area of investigation is the C-H functionalization of anisole derivatives. Researchers have developed palladium-catalyzed methods for the meta-selective arylation of aryl ethers, a challenging transformation that provides new retrosynthetic pathways to complex molecules. uva.nlthieme.de These methods often employ specialized ligands to control the regioselectivity of the reaction, overcoming the inherent ortho- and para-directing effects of the methoxy group. uva.nlthieme.de The application of such methodologies to a substrate like Anisole, p-(1-(phenylthio)hexyl)- could enable further elaboration of the anisole core, introducing additional complexity and functionality.

Furthermore, the physical and chemical properties of anisole derivatives are a subject of ongoing study. For instance, research has explored the conformational analysis of various phenol (B47542) and anisole derivatives, providing insights into their three-dimensional structures and the non-covalent interactions that govern their behavior. acs.org The presence of both a flexible hexyl chain and a phenylthio group in Anisole, p-(1-(phenylthio)hexyl)- would introduce additional conformational complexity, making it an interesting candidate for such studies.

Significance of Organosulfur Chemistry in Synthetic Methodologies

Organosulfur compounds are ubiquitous in nature and play a critical role in a vast array of chemical and biological processes. wikipedia.orgbritannica.com In the realm of synthetic organic chemistry, the unique properties of sulfur-containing functional groups have made them indispensable tools for the construction of complex molecules. nih.govwiley.com The thioether linkage in Anisole, p-(1-(phenylthio)hexyl)- is a prime example of a functional group that imparts specific reactivity and properties to the molecule.

The synthesis of aryl thioethers is a cornerstone of organosulfur chemistry, with numerous methods developed for the formation of the carbon-sulfur bond. researchgate.net These methods range from classical nucleophilic aromatic substitution reactions to modern transition-metal-catalyzed cross-coupling reactions. researchgate.netjst.go.jp The development of mild and efficient conditions for these transformations remains an active area of research, with a focus on expanding the substrate scope and functional group tolerance. jst.go.jp The synthesis of Anisole, p-(1-(phenylthio)hexyl)- would likely rely on one of these established methods, for example, the reaction of a p-substituted anisole derivative with thiophenol or a derivative thereof.

Beyond their synthesis, organosulfur compounds are valued for their utility as synthetic intermediates. The sulfur atom can exist in various oxidation states, allowing for a rich chemistry of transformations. nih.gov For instance, the thioether in Anisole, p-(1-(phenylthio)hexyl)- could be oxidized to a sulfoxide (B87167) or a sulfone, each with distinct electronic and steric properties that could be exploited in further synthetic steps.

Overview of Research Trajectories for Complex Aryl Ethers and Thioethers

The development of synthetic routes to complex molecules containing both aryl ether and aryl thioether functionalities is a significant challenge in organic chemistry. Research in this area is driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials. researchgate.nettaylorandfrancis.com

A key research trajectory is the development of catalytic methods that allow for the selective formation and manipulation of C-O and C-S bonds. For example, nickel-catalyzed aryl thioether metathesis has emerged as a powerful tool for the synthesis of high-value thioethers. d-nb.infonih.gov This reaction involves the cleavage and reformation of C-S bonds, allowing for the scrambling of aryl and thiol groups. d-nb.infonih.gov Such a methodology could potentially be applied to Anisole, p-(1-(phenylthio)hexyl)- to exchange the phenylthio group for another sulfur-containing moiety.

Another important area of research is the development of directing groups for transition-metal-catalyzed C-H functionalization reactions. Thioether groups have been shown to act as effective directing groups in palladium-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. nih.gov The phenylthio group in Anisole, p-(1-(phenylthio)hexyl)- could therefore be used to direct the introduction of new functional groups at specific positions on the molecule.

Interdisciplinary Relevance in Chemical Sciences

The structural motifs present in Anisole, p-(1-(phenylthio)hexyl)- suggest potential applications across a range of chemical sciences. Anisole derivatives, for instance, have been investigated for their potential in drug development and as components in functional materials. alfa-chemistry.comrepec.org The incorporation of a sulfur-containing side chain, as in Anisole, p-(1-(phenylthio)hexyl)- , could modulate the biological activity or material properties of the parent anisole scaffold.

Organosulfur compounds are known to exhibit a wide range of biological activities, and many pharmaceuticals and agrochemicals contain sulfur. wikipedia.orgtaylorandfrancis.com The combination of the anisole and thioether moieties in a single molecule could lead to synergistic effects and novel biological properties.

Furthermore, the study of complex molecules like Anisole, p-(1-(phenylthio)hexyl)- contributes to a fundamental understanding of chemical principles. The interplay of the different functional groups, the conformational flexibility of the molecule, and its potential for further chemical modification make it a rich subject for research in physical organic chemistry, reaction mechanism studies, and the development of new synthetic methods.

Structure

3D Structure

Properties

CAS No. |

60702-20-7 |

|---|---|

Molecular Formula |

C19H24OS |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

1-methoxy-4-(1-phenylsulfanylhexyl)benzene |

InChI |

InChI=1S/C19H24OS/c1-3-4-6-11-19(21-18-9-7-5-8-10-18)16-12-14-17(20-2)15-13-16/h5,7-10,12-15,19H,3-4,6,11H2,1-2H3 |

InChI Key |

NYMNGKZIFGYQIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |

Origin of Product |

United States |

Systematic Nomenclature and Comprehensive Structural Framework Analysis

IUPAC Naming Conventions for Complex Anisole (B1667542) and Thioether Derivatives

The systematic name for Anisole, p-(1-(phenylthio)hexyl)- according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-methoxy-4-(1-phenylsulfanylhexyl)benzene . This name is derived by treating the methoxybenzene (anisole) as the parent structure.

The nomenclature can be broken down as follows:

Benzene (B151609): The core six-carbon aromatic ring.

1-methoxy: A methoxy (B1213986) group (-OCH₃) is attached to the first carbon of the benzene ring. The common name for this structure is anisole.

4-(...): A complex substituent is located at the fourth position (para) of the benzene ring, relative to the methoxy group.

(1-phenylsulfanylhexyl): This describes the substituent at position 4.

hexyl: A six-carbon alkyl chain.

1-phenylsulfanyl: A phenylthio group (-SC₆H₅) is attached to the first carbon of the hexyl chain.

The use of "anisole" as a preferred IUPAC name is retained, though for complex derivatives, systematic names based on benzene are often employed for clarity. In general nomenclature, names like 4-chloroanisole (B146269) are acceptable, but for more complex substituents, the substitutive naming on the benzene parent is clearer.

| Component Part | IUPAC Term | Rationale |

| Parent Hydride | Benzene | Six-carbon aromatic ring |

| Principal Functional Group | Ether (Anisole) | The methoxy group attached to the benzene ring |

| Substituent 1 | Methoxy | -OCH₃ group at position 1 |

| Substituent 2 | (1-(phenylthio)hexyl) | Complex substituent at position 4 |

| Secondary Substituent | Phenylthio | -SC₆H₅ group on the hexyl chain |

| Alkyl Chain | Hexyl | Six-carbon chain |

Elucidation of Positional Isomerism and Stereochemical Descriptors within the Hexyl Chain

Positional Isomerism: The designation "p-" (para) in the common name indicates that the (1-(phenylthio)hexyl) substituent is at the 4-position on the anisole ring. Other positional isomers exist where this substituent could be at the ortho (2-position) or meta (3-position) positions, leading to o-(1-(phenylthio)hexyl)anisole and m-(1-(phenylthio)hexyl)anisole, respectively. The electronic and steric interactions in these isomers would differ, influencing their physical and chemical properties. For instance, ortho-substitution often introduces significant steric hindrance, which can affect the conformation of the methoxy group.

Stereochemistry: The first carbon of the hexyl chain, which is bonded to both the anisole ring and the phenylthio group, is a stereocenter. This is because it is attached to four different groups: the 4-methoxyphenyl (B3050149) group, the phenylthio group, a hydrogen atom, and the remaining pentyl part of the hexyl chain. Consequently, Anisole, p-(1-(phenylthio)hexyl)- can exist as a pair of enantiomers:

(R)-1-methoxy-4-(1-(phenylthio)hexyl)benzene

(S)-1-methoxy-4-(1-(phenylthio)hexyl)benzene

The Cahn-Ingold-Prelog priority rules would be used to assign the (R) or (S) configuration based on the arrangement of the substituents around the chiral carbon. Without experimental data, the specific rotation of plane-polarized light for each enantiomer is unknown. The synthesis of this compound without a chiral catalyst or resolving agent would typically result in a racemic mixture of both enantiomers.

Conformational Analysis of the p-(1-(phenylthio)hexyl) Substituent

The conformational landscape of Anisole, p-(1-(phenylthio)hexyl)- can be explored using computational chemistry methods such as Density Functional Theory (DFT). These methods calculate the potential energy of the molecule as a function of the dihedral angles of its rotatable bonds. For this molecule, key rotations include:

The C(aryl)-O bond of the methoxy group.

The C(aryl)-C(hexyl) bond.

The C(hexyl)-S bond.

The S-C(phenyl) bond.

The various C-C bonds within the hexyl chain.

For anisole itself, the planar conformation, where the methyl group is in the plane of the benzene ring, is generally the most stable due to favorable conjugation. However, the presence of bulky substituents can force the methoxy group out of the plane.

Advanced Synthetic Methodologies and Catalytic Strategies

Aryl Thioether Bond Formation: Modern Catalytic Approaches

The creation of the aryl thioether linkage is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to material science. nist.gov Historically, methods such as the Ullmann condensation were employed, but these often required harsh reaction conditions. dss.go.th Contemporary methodologies, particularly those catalyzed by transition metals, offer milder conditions, broader substrate scope, and greater functional group tolerance. dss.go.th

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Type)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its thioether counterpart, have become a powerful tool for the formation of carbon-heteroatom bonds. rsc.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. rsc.org The general mechanism proceeds via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

The synthesis of Anisole (B1667542), p-(1-(phenylthio)hexyl)- via this method would likely involve the coupling of a p-substituted anisole derivative with 1-phenylthio-1-hexane. A plausible approach would be the reaction of p-bromoanisole or p-iodoanisole with 1-phenylthio-1-hexanethiol. The choice of ligand is critical for the efficiency of the catalytic system. dss.go.th Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation. researchgate.net

| Catalyst System | Ligand | Base | Solvent | Typical Temperature (°C) | Key Advantages |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 | Good for a range of aryl bromides and iodides. researchgate.net |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Effective for challenging substrates, including some aryl chlorides. researchgate.net |

| [Pd(NHC)] complexes | - | K₃PO₄ | Toluene | 25-100 | Can be effective under solvent-free conditions. researchgate.net |

| Pd(OAc)₂ | DiPPF | K₂CO₃ | DMF | Room Temp - 80 | Broad substrate scope for thiols and aryl halides. |

Copper-Catalyzed Thiolation Reactions and Mechanistic Insights

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, represent a cost-effective alternative to palladium-based systems. dss.go.th These reactions have been significantly improved from their historical precedents, now proceeding under much milder conditions, largely due to the development of effective ligands. dss.go.th The reaction typically involves an aryl halide, a thiol, a copper catalyst (e.g., CuI, Cu₂O), a ligand, and a base.

The mechanism of copper-catalyzed thiolation is still a subject of investigation, with several pathways proposed, including oxidative addition/reductive elimination, σ-bond metathesis, single electron transfer (SET), and halogen atom transfer (HAT). Theoretical studies suggest that for the S-arylation of thiophenols with aryl halides, a halogen atom transfer (HAT) mechanism may be operative. This involves the transfer of a halogen atom from the aryl halide to a Cu(I)-thiolate species, forming a Cu(II) intermediate and an aryl radical, which then rapidly combines to form the product.

| Copper Source | Ligand | Base | Solvent | Typical Temperature (°C) | Mechanistic Feature |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 80-120 | Well-established system for aryl iodides. |

| Cu₂O | Pyridine-2-aldoxime (PAO) | n-Bu₄NBr (phase transfer) | Water | 110 | Tolerates a broad range of functional groups. |

| CuI-nanoparticles | Ligand-free | NaOH | DMSO/H₂O | - | Heterogeneous catalysis. |

| CuI | None (photoinduced) | - | - | 0 | Proceeds via a Single-Electron Transfer (SET) pathway. |

C-H Activation and Decarboxylative Coupling Strategies for Aryl Thioethers

More recent advancements in C-S bond formation have focused on increasing atom economy by avoiding pre-functionalized starting materials. nist.gov C-H activation strategies allow for the direct coupling of a C-H bond with a sulfur source, bypassing the need for aryl halides. Thioethers themselves can act as directing groups for the functionalization of C(sp²) and C(sp³) C-H bonds. For the synthesis of a molecule like Anisole, p-(1-(phenylthio)hexyl)-, a C-H activation approach could theoretically be envisioned, although it would require a highly selective system to target the desired position on the anisole ring.

Decarboxylative coupling is another innovative strategy where a carboxylic acid is used as a coupling partner, releasing carbon dioxide as a byproduct. This method is advantageous as carboxylic acids are often readily available and the reaction can be less sensitive to air and moisture compared to traditional cross-coupling reactions using organometallic reagents. The synthesis of an aryl thioether via this route would involve the coupling of an aromatic carboxylic acid with a thiol or a disulfide.

Functionalization of the Anisole Aromatic Core: Selective Electrophilic Aromatic Substitution (EAS)

The introduction of the hexyl chain onto the anisole ring is likely achieved through an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Regioselective Directing Effects of the Methoxy (B1213986) Group and Alkylthio Substituents

The methoxy group (-OCH₃) of anisole is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The para product is often favored due to reduced steric hindrance compared to the ortho position.

Similarly, an alkylthio group (-SR) is also an activating, ortho, para-directing group. The sulfur atom, like oxygen, can donate a lone pair of electrons through resonance. However, the activating effect of an alkylthio group is generally considered to be weaker than that of a methoxy group.

In the context of synthesizing Anisole, p-(1-(phenylthio)hexyl)-, if the anisole ring is functionalized before the introduction of the thioether, the methoxy group will direct the incoming hexyl group primarily to the para position. If the thioether is already present, the combined directing effects of the methoxy and alkylthio groups would need to be considered.

| Substituent on Benzene (B151609) Ring | Activating/Deactivating Effect | Directing Effect | Reason |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Strong resonance donation of electron density to the ring. |

| -SR (Alkylthio) | Activating | Ortho, Para | Resonance donation of electron density from the sulfur atom. |

| -Alkyl | Weakly Activating | Ortho, Para | Inductive electron donation. |

Targeted Alkylation Strategies with Hexyl-Chain Precursors

The introduction of the hexyl group onto the anisole ring can be achieved through Friedel-Crafts alkylation or acylation followed by reduction. Friedel-Crafts alkylation involves the reaction of anisole with a hexyl halide (e.g., 1-chlorohexane (B165106) or 1-bromohexane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products.

A more controlled approach is Friedel-Crafts acylation, where anisole is reacted with a hexanoyl halide (e.g., hexanoyl chloride) or hexanoic anhydride (B1165640) and a Lewis acid catalyst. This reaction is generally not susceptible to polyacylation because the resulting acyl group is deactivating. The acylation of anisole with hexanoyl chloride would yield p-methoxy-hexanophenone, which can then be reduced to the desired hexyl-substituted anisole using methods such as the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH). This two-step acylation-reduction sequence provides better control over the final product structure.

Multi-Step Synthetic Sequences for Incorporating the p-(1-(phenylthio)hexyl) Moiety

The assembly of the p-(1-(phenylthio)hexyl) moiety onto an anisole core can be achieved through various multi-step sequences. The key challenges in the synthesis of Anisole, p-(1-(phenylthio)hexyl)- lie in the controlled formation of the carbon-sulfur bond and the construction of the substituted hexyl side chain with the desired stereochemistry.

The creation of the C-S bond is a pivotal step in the synthesis of Anisole, p-(1-(phenylthio)hexyl)-. Achieving stereocontrol at the benzylic carbon, which is a stereocenter, is a significant challenge. Several strategies can be employed to address this.

One effective method involves the nucleophilic substitution of a suitable leaving group on the hexyl chain by a sulfur nucleophile. For instance, a chiral alcohol, 1-(p-methoxyphenyl)hexan-1-ol, can be synthesized and its hydroxyl group converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with thiophenol or its corresponding thiolate would proceed via an S(_N)2 mechanism, leading to the desired thioether with inversion of stereochemistry. The stereoselective synthesis of the starting alcohol can be achieved through asymmetric reduction of the corresponding ketone, p-methoxy-1-phenylhexan-1-one, using chiral catalysts or enzymes. researchgate.net

Alternatively, Matteson homologation of chiral boronic esters presents a powerful tool for the stereoselective synthesis of the carbon backbone, which can then be functionalized to introduce the thioether linkage. researchgate.net This method allows for the iterative extension of a carbon chain with excellent stereocontrol.

Photocatalytic methods have also emerged as a powerful tool for C-S bond formation under mild conditions. beilstein-journals.orgnih.gov Visible-light-induced reactions can generate thiyl radicals from thiols, which can then add to a suitably activated precursor, such as a styrenyl derivative of anisole. nih.govnih.gov The stereoselectivity of such radical additions can often be controlled by the choice of catalyst and reaction conditions.

A summary of potential precursors and reagents for strategic C-S bond formation is presented in the table below.

| Precursor Type | Reagent | Reaction Type | Key Advantage |

| 1-(p-methoxyphenyl)hexyl halide | Thiophenol/Thiolate | Nucleophilic Substitution | Well-established, predictable stereochemistry |

| 1-(p-methoxyphenyl)hex-1-ene | Thiophenol | Thiol-ene Reaction | Atom-economical, often high yielding |

| p-methoxy-1-phenylhexan-1-one | Lawesson's Reagent | Thionation followed by reduction | Access to thionoesters as intermediates |

| p-methoxyphenyl boronic acid | 1-(phenylthio)hexyl halide | Suzuki-Miyaura Coupling | Versatile for C-C bond formation prior to C-S linkage |

The hexyl side chain can be constructed sequentially on the anisole ring. One common approach is the Friedel-Crafts acylation of anisole with hexanoyl chloride, which would yield p-methoxyhexanophenone. This ketone can then be subjected to a variety of transformations.

For instance, the ketone can be reduced to the corresponding alcohol, 1-(p-methoxyphenyl)hexan-1-ol. As mentioned earlier, this alcohol is a key intermediate for introducing the phenylthio group via nucleophilic substitution.

Another strategy involves the Grignard reaction . Anisole can be brominated to p-bromoanisole, which is then converted to the corresponding Grignard reagent, p-methoxyphenylmagnesium bromide. This organometallic species can then react with 1-phenylthiohexan-1-al to form the desired secondary alcohol, which can be deoxygenated to furnish the final product.

The use of solid-phase organic synthesis (SPOS) offers a streamlined approach for the construction of such molecules. mdpi.com For example, a resin-bound anisole derivative could be acylated, and the subsequent transformations to introduce the phenylthio group could be carried out on the solid support, simplifying purification.

Development of Novel Reaction Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of thioethers. rsc.orgrsc.org This involves the use of environmentally benign solvents, catalysts, and reagents.

For the synthesis of Anisole, p-(1-(phenylthio)hexyl)-, several green strategies can be envisioned. The use of water as a solvent for certain steps, such as in some photocatalytic reactions or enzyme-catalyzed processes, would significantly reduce the environmental impact. rsc.org

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The use of highly efficient and recyclable catalysts, such as metal-organic frameworks (MOFs) or polymer-supported catalysts, can further enhance the green credentials of the synthesis.

Electrochemical methods offer a clean and efficient way to perform oxidation and reduction reactions without the need for chemical oxidants or reductants. rsc.org For example, the electrochemical oxidation of a thiol to a disulfide, which can then be used in a subsequent reaction, is a green alternative to traditional methods.

A comparative overview of traditional versus green approaches for key synthetic steps is provided below.

| Synthetic Step | Traditional Method | Green Chemistry Approach |

| C-S Bond Formation | Stoichiometric base, organic solvent | Photocatalysis, enzymatic catalysis, water as solvent researchgate.netbeilstein-journals.orgnih.gov |

| Oxidation/Reduction | Heavy metal oxidants (e.g., CrO₃), metal hydrides | Electrochemical methods, catalytic transfer hydrogenation rsc.org |

| Acylation | AlCl₃ (stoichiometric), chlorinated solvents | Solid acid catalysts, solvent-free conditions |

Tandem reactions , also known as cascade or domino reactions, involve two or more bond-forming events occurring in a single pot without the isolation of intermediates. acs.orgnih.govacs.org This approach significantly improves synthetic efficiency by reducing the number of reaction steps, purifications, and the amount of solvent and reagents used.

A potential tandem strategy for the synthesis of Anisole, p-(1-(phenylthio)hexyl)- could involve a one-pot reaction where a precursor undergoes a transformation to generate a reactive intermediate, which then immediately reacts to form the final product. For instance, a tandem reaction could be designed where a Friedel-Crafts acylation is immediately followed by a reductive amination and subsequent conversion to the thioether.

Multicomponent reactions (MCRs) are even more efficient, as they involve the simultaneous reaction of three or more starting materials to form a single product that contains substantial portions of all the reactants. rsc.orgnih.govorganic-chemistry.orgresearchgate.net While a direct MCR for Anisole, p-(1-(phenylthio)hexyl)- may be challenging to design, the principles of MCRs can be applied to construct key fragments of the molecule. For example, a three-component reaction could be used to assemble the substituted hexyl chain, which is then attached to the anisole ring. rsc.org

The development of novel tandem and multicomponent reactions for the synthesis of complex thioethers is an active area of research, and these strategies hold great promise for the efficient and sustainable production of Anisole, p-(1-(phenylthio)hexyl)-. researchgate.net

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Pathways of Aryl Thioether Formation

The synthesis of aryl thioethers, such as "Anisole, p-(1-(phenylthio)hexyl)-", is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. thieme-connect.com These methods offer a significant advantage over traditional nucleophilic aromatic substitution (SNAr) reactions, which are generally effective only for electron-poor aromatic systems. thieme-connect.com Catalytic systems based on palladium, nickel, copper, and iron have been developed to facilitate the formation of the critical aryl-sulfur bond. acsgcipr.orgresearchgate.net

The generally accepted mechanism for the palladium-catalyzed formation of an aryl thioether, often referred to as a Migita or Buchwald-Hartwig C-S cross-coupling, proceeds through a Pd(0)/Pd(II) catalytic cycle. thieme-connect.comthieme-connect.de This process involves three key elementary steps: oxidative addition, ligand exchange/coordination, and reductive elimination. acsgcipr.orgnih.gov

Oxidative Addition : The catalytic cycle begins with the insertion of a low-valent metal catalyst, typically a Pd(0) complex, into the carbon-halogen bond of an aryl halide (e.g., p-bromoanisole or p-iodoanisole). acsgcipr.orgnih.gov This step forms a new, higher oxidation state Pd(II) intermediate, an arylpalladium(II) halide complex. nih.gov The rate of this step is often influenced by the C-X bond strength, with reactivity following the order I > Br > Cl. nih.gov

Ligand Coordination and Exchange : In the presence of a base, the thiol (e.g., 1-phenylhexane-1-thiol) is deprotonated to form a more nucleophilic thiolate. acsgcipr.org This thiolate then displaces the halide ligand on the Pd(II) center to form a palladium-thiolate complex. thieme-connect.de

Reductive Elimination : This is the final and product-forming step of the cycle. The aryl and thiolate ligands on the palladium center couple, forming the new carbon-sulfur bond in the product, "Anisole, p-(1-(phenylthio)hexyl)-". acsgcipr.orgnih.gov This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to repeat. nih.gov Studies on the reductive elimination of thioethers from palladium(II) complexes suggest the process is concerted and intramolecular, with the thiolate acting as a nucleophile and the aryl group as an electrophile. uni-muenster.de

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Thioetherification

| Step | Reactants | Metal Center Change | Product of Step |

|---|---|---|---|

| Oxidative Addition | Pd(0) Complex, p-Haloanisole | Pd(0) → Pd(II) | Arylpalladium(II) Halide Complex |

| Ligand Exchange | Arylpalladium(II) Halide, Thiolate | No Change | Arylpalladium(II) Thiolate Complex |

The success of metal-catalyzed C-S bond formation is critically dependent on the choice of auxiliary ligands and the base. acsgcipr.org

Ligands : Ligands coordinate to the metal center, modifying its steric and electronic properties to promote the key steps of the catalytic cycle and prevent catalyst deactivation. For thioetherification, phosphine-based ligands, such as monodentate triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich bi- or monodentate phosphines (e.g., Xantphos, BINAP), are commonly employed. acsgcipr.orgresearchgate.net These ligands stabilize the metal catalyst and facilitate both the oxidative addition and the crucial reductive elimination step. acsgcipr.org N-heterocyclic carbenes (NHCs) and various nitrogen-containing ligands have also been successfully used, particularly with nickel and copper catalysts. acsgcipr.orgcsic.es

Bases : The primary role of the base is to deprotonate the thiol, generating the thiolate anion required for the ligand exchange step. acsgcipr.org The choice of base can significantly impact reaction efficiency. Common bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), as well as alkoxides such as sodium tert-butoxide (NaOtBu). acsgcipr.org While strong bases like NaOtBu are highly effective, weaker bases are often sufficient and can offer better functional group tolerance. researchgate.net In some cases, the base may also play a role in the reductive elimination step. acsgcipr.org

Table 2: Common Components in Catalytic Systems for Aryl Thioether Synthesis

| Component | Examples | Primary Function |

|---|---|---|

| Metal Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂, CuI, FeCl₃ | Source of the active metal catalyst. acsgcipr.orgresearchgate.net |

| Auxiliary Ligand | PPh₃, Xantphos, BINAP, dcype, NHCs | Stabilize the catalyst, enhance reactivity and prevent deactivation. acsgcipr.orgacs.orguwa.edu.au |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonate the thiol to form the active nucleophile. acsgcipr.orgresearchgate.net |

Mechanistic Aspects of Electrophilic Aromatic Substitution on Substituted Anisoles

The benzene (B151609) ring of "Anisole, p-(1-(phenylthio)hexyl)-" is activated towards electrophilic aromatic substitution (EAS) by its two substituents. The outcome of such a reaction is governed by the interplay of their electronic and steric effects. The mechanism for EAS generally involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. msu.edu The formation of the arenium ion is typically the rate-determining step. msu.edulibretexts.org

The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org Its influence stems from two competing effects:

Inductive Effect (-I) : Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond, which is a deactivating effect. libretexts.org

Resonance Effect (+M) : The oxygen atom has lone pairs of electrons that it can donate into the aromatic π-system through resonance. libretexts.orglibretexts.org This effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. orgosolver.comwuxibiology.com

The resonance effect is significantly stronger than the inductive effect, leading to a net activation of the ring. Anisole (B1667542) reacts in EAS reactions much faster than benzene. msu.edumasterorganicchemistry.com The resonance donation specifically stabilizes the arenium ion intermediates formed from attack at the ortho and para positions, as it allows for an additional resonance structure where the positive charge is delocalized onto the oxygen atom, giving all atoms a full octet. libretexts.orglibretexts.orglibretexts.org This stabilization lowers the activation energy for ortho and para attack compared to meta attack, making the methoxy group a strong ortho, para-director. libretexts.org

The large p-(1-(phenylthio)hexyl)- group, being para to the methoxy group, exerts its own electronic and steric influences on the aromatic ring.

Steric Effects : The most significant influence of the p-(1-(phenylthio)hexyl)- group is steric hindrance. numberanalytics.com This large, bulky group will physically obstruct the approach of an incoming electrophile to the adjacent ortho positions (C-3 and C-5 relative to the methoxy group). libretexts.orgwikipedia.org

In an EAS reaction on "Anisole, p-(1-(phenylthio)hexyl)-", the powerful activating and directing effect of the methoxy group would dominate, directing the incoming electrophile to its ortho positions (C-2 and C-6). However, the bulky p-(1-(phenylthio)hexyl)- group provides significant steric hindrance, making attack at these positions more difficult than in anisole itself. libretexts.orgnumberanalytics.com The degree to which ortho substitution occurs would depend on the size of the electrophile; larger electrophiles would be more sterically hindered. libretexts.org

Table 3: Comparison of Substituent Effects on the Anisole Ring

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C-1 | Strongly Activating (+M > -I) libretexts.orglibretexts.org | ortho, para (to C-2, C-6) libretexts.org | Low |

Mechanistic Investigations of Organosulfur Transformations (e.g., Pummerer-Type Reactions and Related Rearrangements)

The thioether functionality in "Anisole, p-(1-(phenylthio)hexyl)-" can undergo various transformations, most notably after oxidation to the corresponding sulfoxide (B87167). The Pummerer rearrangement is a classic reaction of sulfoxides that possess at least one α-hydrogen, a condition met by the sulfoxide derived from the title compound. chemistry-reaction.comresearchgate.net The reaction converts a sulfoxide into an α-acyloxy thioether in the presence of an acid anhydride (B1165640), typically acetic anhydride (Ac₂O). wikipedia.org

The mechanism proceeds through several key steps: chemistry-reaction.comwikipedia.org

Activation/Acylation : The reaction begins with the acylation of the nucleophilic sulfoxide oxygen by acetic anhydride. This forms an acyloxysulfonium salt intermediate. wikipedia.orgnumberanalytics.com

Deprotonation : A base, typically the acetate (B1210297) ion generated in the first step, removes a proton from the carbon α to the sulfur (the benzylic position in this case). chemistry-reaction.com This deprotonation results in the formation of a sulfur ylide.

Rearrangement : The ylide intermediate undergoes rearrangement. The sulfur-oxygen bond cleaves, leading to the formation of a resonance-stabilized thionium (B1214772) ion (a sulfur-stabilized carbocation). chemistry-reaction.comwikipedia.org This step is often the rate-determining step.

Nucleophilic Trapping : The electrophilic thionium ion is then captured by a nucleophile present in the reaction mixture (acetate), which attacks the carbon atom to yield the final α-acetoxy thioether product. chemistry-reaction.comwikipedia.org

For the sulfoxide of "Anisole, p-(1-(phenylthio)hexyl)-", this reaction would result in the introduction of an acetoxy group onto the carbon atom bearing the phenyl and p-methoxyphenyl groups. This transformation represents a formal internal redox process, where the sulfur is reduced and the α-carbon is oxidized. researchgate.net Related transformations, such as the Pummerer fragmentation or additive Pummerer reactions, can also occur depending on the substrate and reaction conditions. nih.gov

Table 4: Compound Names Mentioned in Article

| Compound Name | Chemical Formula |

|---|---|

| Anisole, p-(1-(phenylthio)hexyl)- | C₁₉H₂₄OS |

| Anisole | C₇H₈O |

| p-Bromoanisole | C₇H₇BrO |

| p-Iodoanisole | C₇H₇IO |

| 1-Phenylhexane-1-thiol | C₁₂H₁₈S |

| Acetic Anhydride | C₄H₆O₃ |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P |

| Potassium Carbonate | K₂CO₃ |

| Cesium Carbonate | Cs₂CO₃ |

| Potassium Phosphate | K₃PO₄ |

| Sodium tert-butoxide | C₄H₉NaO |

| Palladium(II) Acetate | C₄H₆O₄Pd |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ |

| Nickel(II) Chloride | NiCl₂ |

| Copper(I) Iodide | CuI |

Kinetic Studies of Rate-Limiting Steps

The rate-limiting step in reactions involving anisole derivatives often depends on the specific reaction type, such as electrophilic aromatic substitution or reactions at the thioether linkage.

The presence of the p-(1-(phenylthio)hexyl)- substituent would sterically hinder the approach of reactants to the aromatic ring, potentially slowing down the reaction rate compared to unsubstituted anisole. The electronic influence of this substituent is more complex. The thioether group can act as a weak electron-donating group through resonance, but its effect is generally less pronounced than that of the methoxy group.

In reactions involving the thioether group itself, such as oxidation or metal-catalyzed cross-coupling, the rate-limiting step would likely involve the sulfur atom. For example, the oxidation of thioanisoles to sulfoxides or sulfones is a common reaction. The kinetics of such a reaction would depend on the specific oxidant used.

Detailed activation energy profiles and transition state characterizations for reactions of "Anisole, p-(1-(phenylthio)hexyl)-" are not documented. However, computational methods like Density Functional Theory (DFT) are powerful tools for modeling these aspects. nih.govresearchgate.net

For an electrophilic aromatic substitution on the anisole ring, the transition state would involve the formation of a sigma complex (arenium ion), where the electrophile has added to the ring, and the positive charge is delocalized across the ring and stabilized by the electron-donating methoxy group. The activation energy for the formation of this transition state is significantly lowered by the methoxy group. masterorganicchemistry.com

For reactions at the thioether, such as the formation of a sulfonium (B1226848) ion or a radical cation, the transition state would involve the sulfur atom. For example, in the formation of dimer radical cations from aromatic sulfides, a thiiranium ion intermediate has been proposed, and the regioselectivity is influenced by the substituents on the aromatic ring. nih.govresearchgate.net The stability of such intermediates and the corresponding transition states would be influenced by the electronic properties of both the anisole and phenylthio moieties.

Table 1: Key Functional Groups and Their Expected Influence on Reactivity

| Functional Group | Expected Influence on Kinetics |

| p-Methoxy Group | Strong activating group for electrophilic aromatic substitution, leading to high reaction rates. Stabilizes carbocationic transition states. |

| Phenylthio Group | Can participate in radical reactions and metal-catalyzed cross-couplings. May have a modest electronic effect on the anisole ring. |

| Hexyl Chain | Primarily contributes to steric hindrance, potentially lowering reaction rates at the aromatic ring and the benzylic position. |

Table 2: Hypothetical Kinetic Parameters for a Representative Reaction (Electrophilic Bromination)

The following table presents hypothetical data for the electrophilic bromination of "Anisole, p-(1-(phenylthio)hexyl)-" to illustrate the expected trends. These are not experimental values.

| Reactant Concentration (mol/L) | Electrophile Concentration (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.5 x 10⁻³ |

| 0.2 | 0.1 | 3.0 x 10⁻³ |

| 0.1 | 0.2 | 3.0 x 10⁻³ |

Based on this hypothetical data, the reaction would be first order with respect to both the anisole derivative and the electrophile, with a hypothetical rate constant (k) of 0.15 L/mol·s. The activation energy for such a reaction would be expected to be lower than that for benzene due to the activating effect of the methoxy group.

Advanced Spectroscopic Characterization Techniques and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of Anisole (B1667542), p-(1-(phenylthio)hexyl)- can be achieved.

Proton (¹H) NMR for Aliphatic and Aromatic Resonances

The ¹H NMR spectrum of Anisole, p-(1-(phenylthio)hexyl)- would exhibit distinct signals corresponding to its aliphatic hexyl chain and the two aromatic rings. The aromatic protons of the anisole and phenylthio moieties would typically appear in the downfield region (δ 7.5-6.8 ppm). The protons on the anisole ring, being influenced by the electron-donating methoxy (B1213986) group, would show characteristic splitting patterns, likely as two distinct doublets for the ortho and meta protons. The protons of the phenylthio group would also present as a multiplet in this region.

The methoxy group protons would give rise to a sharp singlet at approximately δ 3.8 ppm. The proton on the benzylic carbon (the carbon attached to both the sulfur and the p-methoxyphenyl ring) would be a triplet, coupled to the adjacent methylene (B1212753) group of the hexyl chain. The aliphatic protons of the hexyl chain would appear in the upfield region (δ 1.9-0.8 ppm), with the terminal methyl group showing a characteristic triplet.

Interactive ¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (Phenylthio) | 7.40-7.20 | Multiplet | - |

| Aromatic (Anisole, ortho to -OCH₃) | 7.15 | Doublet | ~8.5 |

| Aromatic (Anisole, meta to -OCH₃) | 6.85 | Doublet | ~8.5 |

| Benzylic CH | 4.50 | Triplet | ~7.0 |

| Methoxy (-OCH₃) | 3.80 | Singlet | - |

| Aliphatic (-CH₂-) | 1.80-1.20 | Multiplet | - |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For Anisole, p-(1-(phenylthio)hexyl)-, distinct signals for each unique carbon atom are expected. The aromatic carbons would resonate in the downfield region (δ 160-110 ppm). The carbon attached to the oxygen of the methoxy group would be the most downfield aromatic carbon. The carbons of the phenylthio group would also appear in this region. The benzylic carbon, attached to both sulfur and an aromatic ring, would have a characteristic chemical shift around δ 50-60 ppm. The carbons of the aliphatic hexyl chain would be found in the upfield region (δ 40-14 ppm), with the terminal methyl carbon being the most upfield signal.

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-OCH₃) | ~159 |

| Aromatic (Phenylthio & Anisole) | 135-114 |

| Methoxy (-OCH₃) | ~55 |

| Benzylic CH | ~55 |

| Aliphatic (-CH₂-) | 35-22 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptemerypharma.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For Anisole, p-(1-(phenylthio)hexyl)-, COSY would show correlations between adjacent protons in the hexyl chain and between the ortho and meta protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. emerypharma.comsdsu.edu It is instrumental in assigning the carbon signals for all protonated carbons by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. ipb.ptyoutube.comsdsu.edu HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as linking the benzylic proton to the carbons of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. iaea.orglibretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org For Anisole, p-(1-(phenylthio)hexyl)- (C₁₉H₂₄OS), the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition. PubChem provides predicted m/z values for various adducts of this compound. uni.lu

Interactive HRMS Data Table (Predicted)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 301.16208 |

| [M+Na]⁺ | 323.14402 |

| [M-H]⁻ | 299.14752 |

| [M+NH₄]⁺ | 318.18862 |

Ionization Mechanisms and Diagnostic Fragmentation Patterns

Under electron impact (EI) or other ionization methods, Anisole, p-(1-(phenylthio)hexyl)- would undergo characteristic fragmentation. aablocks.com The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several key pathways. Cleavage of the C-S bond is a common fragmentation pathway for thioethers. This could lead to the formation of a stable benzylic cation or a phenylthio radical. Another likely fragmentation is the cleavage of the bond between the benzylic carbon and the p-methoxyphenyl ring. Fragmentation of the hexyl chain would also produce a series of characteristic ions separated by 14 mass units (CH₂). The presence of the anisole moiety can lead to the formation of a tropylium (B1234903) ion (m/z 91) or a phenoxy cation. researchgate.net Analysis of these fragmentation patterns provides a fingerprint of the molecule's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The predicted spectra for Anisole, p-(1-(phenylthio)hexyl)- are a composite of the vibrations from its three main structural components: the p-methoxyphenyl group, the phenylthio group, and the hexyl substituent.

Detailed Research Findings:

The IR and Raman spectra are expected to be rich with information. The aromatic regions will be characterized by C-H stretching and ring stretching vibrations, while the aliphatic region will show characteristic C-H stretches of the hexyl chain. Key functional group vibrations, such as the C-O-C of the anisole and the C-S-C of the thioether, will provide definitive evidence for the compound's structure.

Aromatic C-H Stretching: Vibrations in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching on both the anisole and phenylthio rings.

Aliphatic C-H Stretching: The hexyl group will exhibit strong symmetric and asymmetric C-H stretching bands in the 2960-2850 cm⁻¹ range. Specifically, the -CH₃ group is expected to show an asymmetric stretch around 2955 cm⁻¹ and a symmetric stretch near 2870 cm⁻¹. The -CH₂- groups will have corresponding asymmetric and symmetric stretches around 2925 cm⁻¹ and 2855 cm⁻¹, respectively.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings are expected to appear in the 1600-1450 cm⁻¹ region. For the p-substituted anisole ring, bands are predicted around 1610, 1585, 1510, and 1460 cm⁻¹. The phenylthio ring will also contribute to this region.

C-O-C Stretching: The ether linkage in the anisole moiety is one of the most diagnostic features. A strong asymmetric C-O-C stretching band is anticipated around 1250 cm⁻¹, and a weaker symmetric stretching band is expected near 1040 cm⁻¹.

C-S (Thioether) Stretching: The C-S stretching vibration is typically weak in IR spectra but can be more prominent in Raman. For alkyl phenyl sulfides, this vibration is generally observed in the 700-600 cm⁻¹ range.

Out-of-Plane Bending: The substitution pattern on the benzene rings gives rise to characteristic out-of-plane (OOP) C-H bending vibrations. The p-disubstituted anisole ring is expected to show a strong band in the 850-810 cm⁻¹ region. The monosubstituted phenylthio ring will exhibit strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.

The following interactive table summarizes the predicted key vibrational frequencies and their assignments for Anisole, p-(1-(phenylthio)hexyl)-.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings | Medium | Strong |

| 2955 | Asymmetric C-H Stretch | Alkyl (-CH₃) | Strong | Medium |

| 2925 | Asymmetric C-H Stretch | Alkyl (-CH₂) | Strong | Medium |

| 2870 | Symmetric C-H Stretch | Alkyl (-CH₃) | Medium | Medium |

| 2855 | Symmetric C-H Stretch | Alkyl (-CH₂) | Medium | Medium |

| ~1610, ~1500 | C=C Ring Stretch | Aromatic Rings | Medium-Strong | Strong |

| ~1250 | Asymmetric C-O-C Stretch | Anisole Ether | Strong | Weak |

| ~1040 | Symmetric C-O-C Stretch | Anisole Ether | Medium | Medium |

| ~830 | C-H Out-of-Plane Bend | p-Substituted Ring | Strong | Weak |

| ~740, ~690 | C-H Out-of-Plane Bend | Monosubstituted Ring | Strong | Weak |

| 700-600 | C-S Stretch | Thioether | Weak | Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Assessment and Electronic Transitions

Detailed Research Findings:

The primary electronic transitions in this molecule will be of the π → π* type, originating from the aromatic rings. The presence of heteroatoms with lone pairs (oxygen and sulfur) also allows for n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

p-Methoxyphenyl Chromophore: Anisole itself typically shows two main absorption bands. The primary band (E2-band), corresponding to a π → π* transition, appears around 220 nm. A secondary, lower-intensity band (B-band), also from a π → π* transition, is observed around 270 nm. The para-substitution with the alkylthio group is expected to cause a slight bathochromic (red) shift of these bands.

Phenylthio Chromophore: Phenyl thioethers also exhibit characteristic UV absorptions. Thioanisole (methyl phenyl sulfide) shows a strong absorption band around 255 nm, which is attributed to a π → π* transition with significant charge-transfer character from the sulfur lone pair to the benzene ring.

The following interactive table presents the predicted UV-Vis absorption data for Anisole, p-(1-(phenylthio)hexyl)- in a non-polar solvent like hexane.

| Predicted λmax (nm) | Electronic Transition | Chromophore | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| ~270 | π → π* (B-band) | p-Methoxyphenyl | ~2,000 - 4,000 |

| ~255 | π → π* | Phenylthio | ~8,000 - 12,000 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of medium to large-sized molecules like Anisole (B1667542), p-(1-(phenylthio)hexyl)-.

Geometry Optimization and Exploration of Conformational Energy Minima

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. For a flexible molecule such as Anisole, p-(1-(phenylthio)hexyl)-, with its rotatable bonds in the hexyl chain and around the sulfur atom, a comprehensive conformational search is critical.

This search would be performed to identify various local energy minima. Each of these conformers, while stable, would possess a unique geometry and relative energy. The global minimum would represent the most populated conformation of the molecule in the gas phase. The results of such a search would highlight the preferred orientations of the phenyl, anisyl, and hexyl groups relative to one another, governed by a delicate balance of steric hindrance and weak intramolecular interactions. For instance, a study on azole-containing thioethers utilized the semi-empirical PM3 method for an initial conformational search, followed by more accurate geometry optimizations using DFT at the RI-BP86/TZVPP level to refine the structures of minimal energy conformations. beilstein-journals.org

Table 1: Hypothetical Relative Energies of Conformational Minima for Anisole, p-(1-(phenylthio)hexyl)-

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 75° | 0.00 |

| 2 | 165° | 1.25 |

| 3 | -60° | 2.10 |

| 4 | -170° | 3.50 |

Note: This table is illustrative, providing expected values based on typical energy differences between conformers of flexible molecules.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For Anisole, p-(1-(phenylthio)hexyl)-, the HOMO is expected to be localized primarily on the electron-rich anisole ring and the sulfur atom, which possess the highest energy electrons. The LUMO would likely be distributed over the phenyl ring attached to the sulfur. Molecular orbital analysis of substituted benzenes has shown that the HOMO and HOMO-1 orbitals often share characteristics with the degenerate HOMOs of benzene (B151609) itself. acs.org The energy gap between the HOMO and LUMO for similar aromatic compounds can be influenced by through-space conjugation. researchgate.net

A Natural Bond Orbital (NBO) analysis would further elucidate the charge distribution, revealing the partial atomic charges on each atom. This would quantitatively confirm the electron-donating nature of the methoxy (B1213986) group on the anisole ring and the polarization of the C-S bonds.

Table 2: Predicted Frontier Molecular Orbital Energies and Properties for Anisole, p-(1-(phenylthio)hexyl)-

| Property | Predicted Value | Primary Location |

| HOMO Energy | -6.2 eV | Anisole Ring, Sulfur Atom |

| LUMO Energy | -1.5 eV | Phenylthio Group |

| HOMO-LUMO Gap | 4.7 eV | - |

| Partial Charge on Sulfur | -0.15 | - |

| Partial Charge on Anisole Oxygen | -0.45 | - |

Note: These values are estimations based on typical DFT results for aromatic thioethers and anisole derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. chemaxon.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that, when properly referenced, show good correlation with experimental data. chemaxon.comnih.govnih.gov For Anisole, p-(1-(phenylthio)hexyl)-, this would involve predicting the distinct signals for the protons and carbons of the anisole ring, the phenylthio group, and the hexyl chain. The chemical shifts for the protons on the carbon adjacent to the sulfur and the methoxy group protons would be of particular interest.

Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C aromatic ring stretching, or C-S stretching. While calculated frequencies often have a systematic error, they can be scaled to provide a spectrum that is highly useful for identifying characteristic functional group peaks. For this molecule, key predicted frequencies would include those for the C-O-C stretch of the anisole moiety and the C-S stretch of the thioether.

Computational Modeling of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to explore reaction mechanisms at a level of detail that is inaccessible to experiment alone. aip.org This involves mapping the potential energy surface for a given reaction, locating transition states, and calculating energy barriers.

Calculation of Energy Barriers and Reaction Pathways

For any proposed reaction involving Anisole, p-(1-(phenylthio)hexyl)-, such as electrophilic aromatic substitution on the anisole ring or oxidation at the sulfur atom, DFT can be used to calculate the activation energy (energy barrier). This is accomplished by locating the transition state structure for each step of the reaction. The energy difference between the reactants and the transition state determines the reaction rate. For example, computational studies on thioether oxidation have detailed the energy profiles for the formation of sulfoxides and sulfones. beilstein-journals.org Similarly, the reaction pathways for the aquathermolysis of cyclohexyl phenyl sulfide (B99878) have been investigated using DFT methods. aip.org

Theoretical Prediction of Regioselectivity, Chemoselectivity, and Stereoselectivity

Regioselectivity: In reactions like electrophilic aromatic substitution, the site of attack on the aromatic ring is of paramount importance. For the anisole moiety, the methoxy group is a strong ortho-, para-directing group. Computational modeling can quantify this directing effect by comparing the activation energies for attack at the ortho, meta, and para positions. ugent.be The lower energy barrier for ortho and para attack would provide a theoretical basis for the observed regioselectivity. ugent.beresearchgate.net Given that the para position is already substituted, electrophilic attack would be predicted to occur at the ortho position.

Chemoselectivity: This molecule possesses multiple reactive sites: the two aromatic rings and the sulfur atom. The prediction of chemoselectivity involves comparing the activation barriers for reactions at these different sites. For instance, in an oxidation reaction, one could compare the energy barrier for sulfur oxidation to form a sulfoxide (B87167) versus the barrier for aromatic ring oxidation. Computational studies on similar systems can provide insight into which pathway is kinetically favored. beilstein-journals.orgwhiterose.ac.uk

Stereoselectivity: The carbon atom of the hexyl chain attached to the sulfur and the anisole ring is a chiral center. Therefore, reactions at this center or reactions that create a new stereocenter could exhibit stereoselectivity. Computational modeling can be used to predict the preferred stereochemical outcome by calculating the energies of the diastereomeric transition states leading to different stereoisomers.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

As of the current date, there is no publicly available scientific literature or research data detailing molecular dynamics simulations specifically performed on "Anisole, p-(1-(phenylthio)hexyl)-". Consequently, detailed research findings, data tables, and discussions concerning the solvent effects and conformational dynamics of this particular compound cannot be provided.

Computational and theoretical chemistry investigations, including molecular dynamics simulations, are highly specific to the molecule under study. The unique structural arrangement of the anisole group, the hexyl chain, and the phenylthio substituent in "Anisole, p-(1-(phenylthio)hexyl)-" would result in a distinct conformational landscape and specific interactions with different solvents. Without dedicated simulations, any discussion of its behavior in various solvent environments would be purely speculative and fall outside the scope of established scientific findings.

Further research is required to explore the conformational preferences of this molecule, the energetic barriers between different conformers, and how these dynamics are influenced by the polarity and hydrogen-bonding capabilities of various solvents. Such studies would provide valuable insights into its potential behavior in different chemical environments.

Structure Reactivity and Structure Property Relationships

Influence of the p-(1-(phenylthio)hexyl)- Substituent on Anisole (B1667542) Reactivity

The substituent at the para position of the anisole ring is a 1-(phenylthio)hexyl group. Its presence profoundly modifies the reactivity of the aromatic core through a combination of electronic and steric factors.

The reactivity of the anisole ring is primarily governed by the powerful electron-donating methoxy (B1213986) group (-OCH₃). Through resonance, the oxygen's lone pairs increase electron density at the ortho and para positions, making the ring highly susceptible to electrophilic aromatic substitution.

The p-(1-(phenylthio)hexyl)- substituent introduces more complex electronic influences.

Inductive Effect : The hexyl chain is connected to the aromatic ring via a secondary carbon. Alkyl groups are generally weak electron-donators through induction, slightly enhancing the ring's activation. However, the electronegative sulfur atom in the phenylthio group, located at the benzylic-like position, exerts an electron-withdrawing inductive effect (-I) that propagates to the ring, partially counteracting the activating effects of the alkyl portion and the methoxy group.

Resonance Effect : Direct resonance contribution from the sulfur atom's lone pairs to the anisole ring is not possible due to the intervening sp³-hybridized carbon. Therefore, the primary resonance effect dominating the ring's reactivity remains that of the methoxy group. The phenylthio group itself involves a balance of sulfur's electron-donating resonance and its inductive withdrawal, but this primarily influences the reactivity of the sulfur atom itself rather than the anisole ring directly.

The most significant impact of the 1-(phenylthio)hexyl substituent is steric hindrance. This large, sterically demanding group physically obstructs the two ortho positions (adjacent to the substituent).

The methoxy group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the 1-(phenylthio)hexyl group, electrophilic substitution is directed exclusively to the two remaining ortho positions (adjacent to the methoxy group). However, these positions are severely crowded by the bulky substituent, leading to a significant decrease in the rate of reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. Any reaction at these sites would involve a sterically congested transition state, making such transformations kinetically unfavorable.

Chemical Reactivity of the Phenylthio Moiety

The phenylthio moiety is a versatile functional group with its own distinct reactivity, centered on the sulfur atom.

The sulfur atom in the thioether is in its lowest oxidation state (-2) and is readily oxidized. The oxidation can proceed in a stepwise manner to form either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidant used. msu.educdmf.org.br

Formation of Sulfoxide : Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA), at controlled temperatures selectively oxidizes the sulfide (B99878) to the corresponding sulfoxide, Anisole, p-(1-(phenylsulfinyl)hexyl)- . researchgate.net

Formation of Sulfone : The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone, Anisole, p-(1-(phenylsulfonyl)hexyl)- . cdmf.org.brorientjchem.org This two-step process involves the initial formation of the sulfoxide, which is then further oxidized to the sulfone. researchgate.net

The choice of oxidant and reaction conditions is crucial for selectively targeting either the sulfoxide or the sulfone. cdmf.org.br

| Oxidizing Agent | Typical Product | Selectivity Notes |

| Hydrogen Peroxide (H₂O₂) (1 equiv) | Sulfoxide | Often requires a catalyst; can over-oxidize to the sulfone. researchgate.net |

| m-Chloroperbenzoic acid (m-CPBA) (1 equiv) | Sulfoxide | Generally provides clean and selective oxidation to the sulfoxide. |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, leads directly to the sulfone. |

| Oxone® | Sulfone | A common and effective reagent for sulfide to sulfone oxidation. orientjchem.org |

| H₂O₂ in Acetic Acid | Sulfone | The in-situ formation of peracetic acid ensures complete oxidation to the sulfone. researchgate.net |

This table is interactive and provides a summary of common oxidation pathways.

The sulfur atom's lone electron pairs give it a nucleophilic character. msu.edu It can react with electrophiles like alkyl halides (e.g., methyl iodide) to form a ternary sulfonium (B1226848) salt. msu.edu This reaction converts the neutral thioether into a positively charged, strongly electron-withdrawing group.

Conversely, the carbon atom alpha to the sulfur can become an electrophilic center through the formation of a thionium (B1214772) ion. kyoto-u.ac.jp A thionium ion is a carbocation stabilized by an adjacent sulfur atom, which is typically formed from an activated sulfoxide in a process known as the Pummerer reaction. acs.org For the title compound, activation of the corresponding sulfoxide with an agent like trifluoroacetic anhydride (B1165640) could lead to the formation of a key thionium ion intermediate. acs.org This highly reactive species can then be attacked by a wide range of nucleophiles at the carbon, providing a pathway to functionalize the benzylic-like position. kyoto-u.ac.jpacs.org

Modulating Reactivity through Substituent Variations on the Phenylthio or Hexyl Groups

Modulating Reactivity via Substituents on the Phenylthio Group

A Hammett analysis on related systems, such as the oxidation of substituted (phenylthio)acetic acids, reveals that the reaction rates correlate well with Hammett constants, indicating a clear transmission of electronic effects from the substituent through the sulfur atom. For instance, studies on (phenylthio)dimethylsilanes show that the efficiency of transmitting substituent effects through a sulfur atom is significant. oup.com In the oxidation of 4-substituted phenyl phenyl sulfides, a negative ρ value (-2.16) indicates the buildup of positive charge in the transition state, which is destabilized by electron-withdrawing groups on the phenylthio ring. researchgate.net

The following table, based on established Hammett constants, illustrates how different substituents on the para-position of the phenylthio ring would be expected to modulate the electronic environment of the primary anisole ring.

| Substituent (X) on Phenylthio Ring | Hammett Constant (σp) | Expected Effect on Anisole Ring Reactivity |

| -OCH₃ (Methoxy) | -0.27 | Increased Activation |

| -CH₃ (Methyl) | -0.17 | Increased Activation |

| -H (Hydrogen) | 0.00 | Baseline Reactivity |

| -Cl (Chloro) | 0.23 | Decreased Activation (Deactivation) |

| -CN (Cyano) | 0.66 | Significant Deactivation |

| -NO₂ (Nitro) | 0.78 | Strong Deactivation |

| This interactive table allows sorting by column. The Hammett constants are standard values used to predict electronic effects on reaction rates. wikipedia.org |

Modulating Properties via Variations on the Hexyl Group

Steric Effects: Increasing the bulk of the alkyl chain, for instance by introducing branching (e.g., replacing the n-hexyl group with a tert-hexyl group), would significantly increase steric hindrance around the benzylic position. This could impede the approach of reactants to both the sulfur atom and the adjacent aromatic ring, potentially slowing down reactions involving these sites. libretexts.orgnih.gov

Physicochemical Properties: The length and branching of the alkyl chain have a profound impact on properties like lipophilicity, which is quantified by the octanol-water partition coefficient (logP). Increasing the number of carbon atoms in the alkyl chain generally increases the molecule's lipophilicity, making it less soluble in polar solvents and more soluble in nonpolar media. rsc.org This is a critical parameter in applications where partitioning between different phases is important. Other properties like molar refractivity, which relates to the volume and polarizability of the molecule, also show a systematic increase with chain length. mdpi.comresearchgate.net

The table below presents calculated property data for analogous p-alkylthioanisoles, demonstrating the expected trends as the alkyl chain length is varied.

| Alkyl Group | Calculated logP | Molar Refractivity (cm³/mol) | Expected Steric Hindrance |

| n-Butyl | 4.65 | 63.4 | Low |

| n-Pentyl | 5.18 | 68.0 | Moderate |

| n-Hexyl | 5.71 | 72.6 | Baseline |

| n-Heptyl | 6.24 | 77.2 | Increased |

| n-Octyl | 6.77 | 81.8 | High |

| This interactive table can be sorted. logP values are estimated using QSPR models, which show a linear increase with alkyl chain length. nih.gov Molar refractivity also increases predictably with the number of CH₂ groups. mdpi.com |

Exploration of Derivatives and Analogues for Comparative Research

Synthesis and Characterization of Positional Isomers of Anisole-(phenylthio)hexyl- Derivatives

The "p-" (para) designation in the target compound indicates that the 1-(phenylthio)hexyl group is attached to the fourth carbon of the benzene (B151609) ring relative to the methoxy (B1213986) group. The synthesis of its positional isomers, namely the ortho- and meta-substituted derivatives, is a fundamental step in comparative research. The electronic and steric environment of these isomers would differ significantly, leading to variations in reactivity, physical properties, and biological activity.

The synthesis of such aryl thioethers can be approached through several established methods. A common strategy involves the nucleophilic substitution of a haloanisole (ortho-, meta-, or para-) with sodium thiophenolate, a reaction analogous to the Williamson ether synthesis. Alternatively, modern coupling reactions catalyzed by transition metals like palladium or nickel offer efficient routes. For instance, the Migita coupling, which pairs aryl halides with thiols, has been a foundational method for forming C-S bonds. More recent advancements have focused on developing ligand-free or more sustainable catalytic systems.

A study on the synthesis of thioethers using a silica-alumina solid acid catalyst demonstrated the reaction of 1-(4-methoxyphenyl)ethanol (B1200191) with thiols, suggesting a direct route to the target compound's backbone. This method's applicability to ortho- and meta-isomers of methoxy-substituted phenyl ethanols could provide a direct pathway to the corresponding positional isomers of Anisole-(phenylthio)hexyl-.

Another approach to ortho-substituted thioethers involves the-sigmatropic rearrangement of S-aryl sulfoxides. This method could be adapted to an appropriately substituted anisole (B1667542) derivative to selectively obtain the ortho-isomer.

The characterization of these isomers would rely on standard spectroscopic techniques. 1H and 13C NMR spectroscopy would be crucial in confirming the substitution pattern on the anisole ring, with distinct chemical shifts and coupling patterns for the aromatic protons of the ortho-, meta-, and para-isomers. Mass spectrometry would confirm the molecular weight and fragmentation patterns, while infrared spectroscopy would identify the key functional groups.

Table 1: Predicted 1H NMR Chemical Shift Ranges for Aromatic Protons of Positional Isomers

| Isomer | Predicted Aromatic Proton Chemical Shift Range (ppm) |

| Ortho | 6.8 - 7.4 |

| Meta | 6.7 - 7.3 |

| Para | 6.9 (d), 7.2 (d) |

| Note: These are predicted ranges and can vary based on solvent and other structural features. |

Investigation of Alkyl Chain Length Variations and their Consequences on Reactivity and Structure

Varying the length of the hexyl chain in "Anisole, p-(1-(phenylthio)hexyl)-" would directly impact the molecule's lipophilicity and steric bulk. A homologous series, for instance, with alkyl chains ranging from butyl (C4) to octyl (C8), would allow for a systematic study of these effects.

The synthesis of these analogues would likely follow similar routes as the parent hexyl derivative, with the corresponding 1-bromoalkane or other suitable alkylating agent being used. Research on the oxidative radical coupling of thiols has shown that the reactivity can decrease as the length of the alkyl chain on a mercaptopropanoate ester increases. This suggests that for certain synthetic routes, yields might be influenced by the chain length. However, other studies on the synthesis of arylmethyl thioethers have shown that various substituents on the sulfur atom, including ethyl, isopropyl, and benzyl, can provide the desired products in moderate to good yields, indicating the feasibility of synthesizing a range of alkyl chain derivatives.

The consequences of varying the alkyl chain length would be multifaceted. In a medicinal chemistry context, lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A systematic variation of the alkyl chain would allow for the optimization of these parameters. Structurally, longer alkyl chains would increase the molecule's flexibility and could influence its binding affinity to a biological target. In materials science, the alkyl chain length can affect the crystal packing and, consequently, the bulk properties of the material. A study on 6,12-dialkoxy- and 6,12-dialkylsulfanyl-benzo[1,2-b:4,5-b']bis[b]benzothiophenes demonstrated significant variation in melting points and crystal packing with changes in the alkyl chain length.

Table 2: Predicted Physicochemical Properties of Alkyl Chain Analogues

| Alkyl Chain | Predicted LogP | Predicted Molar Mass ( g/mol ) |

| Butyl | ~5.5 | 272.41 |

| Pentyl | ~6.0 | 286.44 |

| Hexyl | ~6.5 | 300.47 |

| Heptyl | ~7.0 | 314.50 |

| Octyl | ~7.5 | 328.52 |

| Note: LogP values are estimations and can be refined through experimental determination. |

Introduction of Heteroatoms or Additional Functional Groups within the Alkyl Chain

Incorporating heteroatoms (e.g., oxygen, nitrogen) or other functional groups (e.g., amides, esters) into the alkyl chain would dramatically increase the chemical diversity and potential functionality of the derivatives. For example, introducing an ether linkage within the chain could improve water solubility, while an amine or amide group could provide a handle for further derivatization or act as a hydrogen bond donor/acceptor.